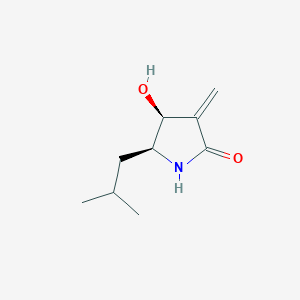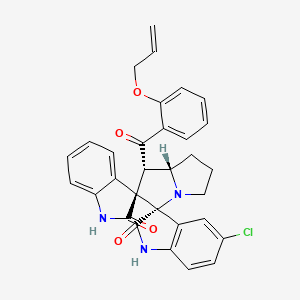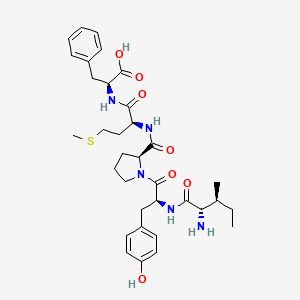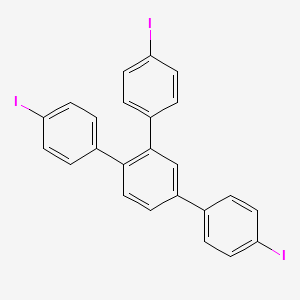
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrrolidin-2-one ring with hydroxy and methylidene substituents. Its stereochemistry is defined by the (4S,5S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral pyrrolidin-2-one intermediates, which are further functionalized to introduce the hydroxy and methylidene groups . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidin-2-one derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties.
科学研究应用
Chemistry
In chemistry, (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
作用机制
The mechanism of action of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other chiral pyrrolidin-2-one derivatives with hydroxy and methylidene substituents. Examples include:
- (4R,5R)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
- (4S,5S)-4-hydroxy-3-methylidene-5-(2-ethylpropyl)pyrrolidin-2-one
Uniqueness
The uniqueness of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
916823-74-0 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC 名称 |
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)4-7-8(11)6(3)9(12)10-7/h5,7-8,11H,3-4H2,1-2H3,(H,10,12)/t7-,8-/m0/s1 |
InChI 键 |
GVOUTJLFVHWSSP-YUMQZZPRSA-N |
手性 SMILES |
CC(C)C[C@H]1[C@H](C(=C)C(=O)N1)O |
规范 SMILES |
CC(C)CC1C(C(=C)C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)






![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)

